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molecular formula C19H14O2 B8584443 2-Naphthoyl benzoylmethane CAS No. 57114-80-4

2-Naphthoyl benzoylmethane

Cat. No. B8584443
M. Wt: 274.3 g/mol
InChI Key: OSGZQTUEDXNVLY-UHFFFAOYSA-N
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Patent
US09074129B2

Procedure details

Acetophenone (500 mg, 4.12 mmol), methyl 2-naphthoate (1.03 g, 5.36 mmol) and THF (20 mL) were added sequentially to a 50 mL round bottom flask. After stirring the mixture for 10 min, a suspension containing NaH (167 mg, 6.61 mmol) in THF (10 mL) was added dropwise at room temperature under N2. The mixture was stirred for 20 h before saturated aqueous NaHCO3 (1 mL) was added to quench the reaction. THF was removed in vacuo before 1 M HCl (20 mL) was added. The aqueous phase was extracted with CH2Cl2 (3×20 mL). The combined organic layers were washed with distilled water (2×10 mL) and brine (10 mL), and dried over Na2SO4 before concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with hexanes/ethyl acetate (6:1) to give 2-naphthoyl benzoylmethane, thin, as a yellow solid: 700 mg (62%). 1H NMR (300 MHz, CDCl3) δ 16.98 (s, 1H, ArCOH), 8.62 (s, 1H, 1′-ArH), 8.08-7.87 (m, 6H, 3′, 4′, 5′, 2″, 6″-ArH), 7.62-7.49 (m, 5H, 6′,7′-ArH. 3″, 4″, 5″-ArH), 7.01 (s, 1H, COCHCO); MS (MALDI) m/z 275.13 (M+H+), calcd m/z 275.11.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][C:11]=1[C:20]([O:22]C)=O.[H-].[Na+].C([O-])(O)=O.[Na+]>C1COCC1>[CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][C:11]=1[C:20]([CH2:2][C:1](=[O:3])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:22] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
1.03 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature under N2
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo before 1 M HCl (20 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with distilled water (2×10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
before concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with hexanes/ethyl acetate (6:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)CC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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